3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of this compound is C₇H₁₅NO₃ , with a molar mass of 161.20 g/mol. The SMILES notation C1CN(CC1O)CC(CO)O delineates its structure: a pyrrolidine ring (five-membered nitrogen-containing heterocycle) substituted with a hydroxyl group at the 3-position, linked via a methylene bridge to a propane-1,2-diol moiety. The InChIKey LVNHFJFINQPLPD-UHFFFAOYSA-N confirms the compound’s stereochemical identifier, though explicit stereodescriptors (e.g., R or S configurations) are absent in available datasets.
The pyrrolidine ring adopts a puckered conformation to minimize steric strain, while the propane-1,2-diol chain facilitates hydrogen bonding through its vicinal hydroxyl groups. Nuclear magnetic resonance (NMR) data, though not explicitly provided in sources, can be inferred to show distinct proton environments for the pyrrolidine methylene groups (δ ~2.5–3.5 ppm) and diol hydroxyl protons (δ ~4.0–5.5 ppm). X-ray crystallography would be required to resolve absolute stereochemistry, particularly at the pyrrolidine C3 and propane C2 positions.
Comparative Analysis with Structurally Related Pyrrolidine Derivatives
This compound shares functional group motifs with other pyrrolidine-based compounds but diverges in substituent topology. For example, 3-(2-hydroxyethoxy)propane-1,2-diol (CID 85759) replaces the hydroxypyrrolidinyl group with a 2-hydroxyethoxy chain, resulting in a simpler molecular formula (C₅H₁₂O₄) and reduced hydrogen-bonding capacity. Key comparative metrics include:
The pyrrolidine derivative’s nitrogen atom introduces basicity (predicted pKa ~9.5 for the tertiary amine), whereas the ether oxygen in CID 85759 contributes to hydrophilicity without ionizability. This distinction impacts solubility: the title compound is likely more soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to its ether analogue.
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) and molecular dynamics (MD) simulations predict that this compound adopts multiple low-energy conformers in solution, driven by rotations around the C-N and C-C bonds linking the pyrrolidine and diol moieties. Collision cross-section (CCS) data for various adducts, derived from ion mobility spectrometry, support this conformational plasticity:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.112 | 136.6 |
| [M+Na]⁺ | 184.094 | 141.8 |
| [M-H]⁻ | 160.098 | 134.2 |
| [M+NH₄]⁺ | 179.139 | 155.5 |
The larger CCS for [M+NH₄]⁺ (155.5 Ų) versus [M+H]⁺ (136.6 Ų) suggests ammonium adduction stabilizes extended conformers through charge-dipole interactions. In contrast, sodium adducts ([M+Na]⁺) may promote compact structures due to stronger cation-π interactions with the pyrrolidine ring.
Hydrogen bonding networks between the pyrrolidine hydroxyl and diol groups further constrain conformational freedom. MD simulations at 298 K in explicit water reveal a preference for intramolecular hydrogen bonds between the C3 hydroxyl and the proximal diol oxygen, reducing solvent-accessible surface area by ~15% compared to non-hydrogen-bonded states.
Properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-5-7(11)4-8-2-1-6(10)3-8/h6-7,9-11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHFJFINQPLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551198-57-2 | |
| Record name | 3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol typically involves the reaction of pyrrolidine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the pyrrolidine nitrogen on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Additionally, the pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Levodropropizine (S(-)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol)
- Molecular Formula : C₁₃H₁₉N₂O₂
- Key Features :
3-(Piperazin-1-yl)propane-1,2-diol
- Molecular Formula : C₇H₁₄N₂O₂
- Key Features :
Aromatic Substituted Diols
3-(4-Methoxyphenoxy)propane-1,2-diol
- Molecular Formula : C₁₀H₁₄O₄
- Key Features: Methoxyphenoxy substituent enhances rigidity and thermal stability. Used in green resin synthesis for sustainable materials .
3-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol
- Molecular Formula : C₁₀H₁₄O₄
- Key Features: Isolated from Schisandra sphenanthera stems, showcasing natural product diversity.
Halogenated and Aliphatic Derivatives
3-(2,3-Dibromopropoxy)propane-1,2-diol
3-((13-Methylhexadecyl)oxy)propane-1,2-diol
- Molecular Formula : C₂₀H₄₀O₃
- Key Features :
Comparative Data Table
Key Research Findings
Enantioselectivity : Pyrrolidine-containing diols like this compound exhibit high enantiomeric excess (ee >99%) in chiral separations, comparable to naphthalene-substituted diols (e.g., 3-(naphthalen-2-yloxy)propane-1,2-diol, ee 99.5%) .
Biological Activity : Levodropropizine's piperazine moiety enhances receptor binding affinity, while pyrrolidine derivatives may prioritize metabolic stability due to reduced ring strain .
Material Science: Phenoxy-substituted diols (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) outperform aliphatic analogues in polymer crosslinking efficiency .
Biological Activity
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol is a compound of increasing interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxypyrrolidine moiety attached to a propane-1,2-diol backbone. This structure is significant as it allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with active sites on proteins, potentially influencing their activity. Additionally, the pyrrolidine ring can engage with hydrophobic pockets within these targets, enhancing binding affinity and specificity.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been investigated for its ability to suppress inflammatory pathways, similar to other derivatives that have shown promise in reducing inflammation in various models .
- Enzyme Interaction : It has been studied for its role in modulating enzyme activity, which could have implications for drug development and therapeutic interventions.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the therapeutic potential of compounds related to this compound:
- In Vivo Anti-inflammatory Study : A study investigated the effects of similar compounds on inflammatory responses using lipopolysaccharide (LPS)-activated macrophages. The results indicated significant inhibition of nitric oxide production and pro-inflammatory cytokine release, suggesting a mechanism through which these compounds could be developed as anti-inflammatory agents .
- Enzyme Interaction Analysis : Another study explored how derivatives of this compound interact with enzymes relevant to metabolic disorders. The findings highlighted the potential for these interactions to be harnessed in developing treatments for conditions like diabetes or obesity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol in laboratory settings?
- Methodological Answer : A plausible approach involves coupling a protected propane-1,2-diol derivative (e.g., acetonide-protected) with 3-hydroxypyrrolidine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate). Deprotection can be achieved via acidic hydrolysis (e.g., HCl in THF/water). Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures high yield. Validate intermediate steps using TLC and final product via NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm proton and carbon environments (e.g., diol -OH peaks at δ 3.5–4.5 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm). Use high-resolution mass spectrometry (HRMS) for exact mass verification. Perform elemental analysis (C, H, N) to confirm purity (>98%). Cross-reference with spectral databases for similar diol-pyrrolidine hybrids .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store in airtight, amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation and hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor degradation (e.g., diol dehydration or pyrrolidine ring oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematically test solubility in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar (hexane) solvents using the shake-flask method (25°C, 24 h equilibration). Quantify solubility via UV-Vis spectrophotometry (calibrated at λmax). Account for pH-dependent solubility by testing buffered solutions (pH 2–12). Discrepancies may arise from polymorphic forms or residual solvents; use DSC/TGA to rule out thermal decomposition .
Q. What advanced analytical techniques are suitable for studying the stereochemical configuration of this compound?
- Methodological Answer : For chiral centers in the pyrrolidine ring or diol moiety, use chiral HPLC (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) or circular dichroism (CD) . Confirm absolute configuration via single-crystal X-ray diffraction (if crystals form). NOESY NMR can elucidate spatial proximity between hydroxyl and pyrrolidine protons .
Q. How to design experiments to investigate the compound's reactivity under varying pH conditions?
- Methodological Answer : Conduct pH-rate profiling by incubating the compound in buffered solutions (pH 1–13, 37°C). Monitor degradation kinetics via LC-MS/MS , identifying products like dehydrated diols or ring-opened derivatives. Use DFT calculations to predict acid/base-catalyzed reaction pathways. Compare experimental data with computational models to validate mechanisms .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) . For example, vary temperature (0–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) to minimize diol oxidation or pyrrolidine N-alkylation. Use in situ FTIR to monitor intermediate formation. Quench side products via selective crystallization or scavenger resins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral data for this compound across studies?
- Methodological Answer : Discrepancies may arise from solvent effects (DMSO-d6 vs. CDCl3), tautomerism , or dynamic exchange . Record NMR spectra in multiple solvents and temperatures (25°C vs. 60°C). Use DOSY NMR to confirm molecular weight consistency. Cross-validate with 2D-COSY/HSQC to resolve overlapping signals .
Q. Why do different studies report varying biological activity for structurally similar diol-pyrrolidine compounds?
- Methodological Answer : Differences may stem from stereochemical variations , impurity profiles , or assay conditions (e.g., cell line viability thresholds). Re-evaluate activity using standardized assays (e.g., NIH/3T3 cells for cytotoxicity). Perform PCA (Principal Component Analysis) on structural descriptors (logP, H-bond donors) to correlate with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
